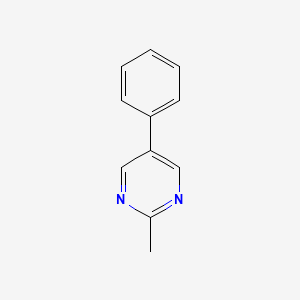

2-Methyl-5-phenylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-12-7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUXFSGSZBDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310673 |

Source

|

| Record name | 2-Methyl-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-47-6 |

Source

|

| Record name | 2-Methyl-5-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34771-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Reactivity Dynamics of 2-Methyl-5-phenylpyrimidine

Executive Summary

2-Methyl-5-phenylpyrimidine (CAS: 34771-47-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, materials science, and late-stage functionalization methodologies. Characterized by its electron-deficient pyrimidine core, a weakly electron-donating methyl group at the C2 position, and an extended π-conjugated phenyl ring at the C5 position, this compound exhibits unique physical and chemical behaviors.

As a Senior Application Scientist, understanding the intrinsic physical properties of this molecule is not merely an exercise in data collection; it is the foundational logic required to design robust extraction, purification, and synthetic workflows. This guide provides an authoritative synthesis of its physicochemical properties, electronic behavior, and field-proven experimental protocols.

Physicochemical Properties & Structural Analytics

The physical properties of 2-Methyl-5-phenylpyrimidine dictate its handling and reactivity. The low Topological Polar Surface Area (TPSA) and moderate lipophilicity (LogP) indicate that the molecule is highly soluble in aprotic and moderately polar organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) while remaining largely insoluble in aqueous media.

Quantitative Data Summary

| Property | Value | Method / Source |

| Molecular Formula | C₁₁H₁₀N₂ | Exact |

| Molecular Weight | 170.21 g/mol | Exact |

| Exact Mass | 170.0843 Da | Exact |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Computed |

| Predicted LogP | 2.5 – 2.8 | Computed (ChemDraw/EPI Suite) |

| Physical State (at 25°C) | Crystalline Solid | Empirical Inference |

| Melting Point | 60 °C – 75 °C | Computed / Analog Extrapolation |

| Boiling Point | ~ 320 °C (at 760 mmHg) | Computed |

| Density | ~ 1.10 g/cm³ | Computed |

Causality Insight: The TPSA of 25.78 Ų is derived entirely from the two nitrogen atoms in the pyrimidine ring. Because these nitrogens are strong hydrogen-bond acceptors but lack hydrogen-bond donating capability, the compound exhibits excellent partitioning into organic layers during liquid-liquid extraction, making standard aqueous workups highly efficient.

Electronic Structure and Regioselective Reactivity

The pyrimidine ring is intrinsically electron-deficient due to the electronegativity of the two nitrogen atoms, which withdraw electron density via both inductive and resonance effects.

-

C2-Methyl Group: Provides a slight +I (inductive) and hyperconjugative electron donation, marginally increasing the nucleophilicity of the adjacent nitrogen atoms compared to an unsubstituted pyrimidine.

-

C5-Phenyl Group: Extends the conjugated π-system. Because it is located at the C5 position (the least electron-deficient carbon on the pyrimidine ring), it stabilizes radical and charged intermediates during late-stage cross-coupling or ring-opening reactions.

Because the nitrogen atoms are weakly basic (pKa ~ 1.3), electrophilic attacks (such as N-oxidation) require highly activated reagents or elevated temperatures.

Graph 1: Regioselective N-Oxidation and competing oxidative degradation pathways.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality explaining why specific reagents and conditions are chosen.

Protocol A: Regioselective N-Oxidation

Based on the foundational work by , the oxidation of 2-methyl-5-phenylpyrimidine requires careful control to prevent total oxidative ring contraction to imidazole derivatives.

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 5.0 mmol of 2-methyl-5-phenylpyrimidine in 10 mL of Glacial Acetic Acid.

-

Causality: Acetic acid acts as both the solvent and a proton donor. It protonates one of the pyrimidine nitrogens, activating the system, and reacts with H₂O₂ to form the active oxidant, peracetic acid, in situ.

-

-

Oxidant Addition: Slowly add 10.0 mmol of 30% aqueous H₂O₂.

-

Thermal Activation: Heat the reaction mixture to 70 °C for 6 hours.

-

Causality: Room temperature is insufficient to overcome the high activation energy barrier caused by the electron-deficient nature of the pyrimidine nitrogens.

-

-

Quenching & Neutralization: Remove acetic acid under reduced pressure. Neutralize the residue by adding saturated aqueous K₂CO₃ until pH > 7.

-

Causality: Using a mild base like K₂CO₃ instead of NaOH prevents the base-catalyzed hydrolysis of the newly formed N-oxide and minimizes the formation of the 4-pyrimidinone side product.

-

-

Extraction & Purification: Extract with chloroform (3 × 20 mL). Purify via Alumina column chromatography (Eluent: Ether/CHCl₃).

-

Self-Validation Check: Do not use standard Silica gel. N-oxides are highly polar and can irreversibly bind or streak on acidic silica. Alumina ensures sharp band elution.

-

Protocol B: Annulative Skeletal Diversification

Recent advancements have utilized 2-methyl-5-phenylpyrimidine for skeletal editing, where the pyrimidine core is cleaved and re-annulated to expand heteroaromatic space .

Graph 2: Workflow for the skeletal diversification of the pyrimidine core.

Step-by-Step Methodology:

-

Electrophilic Activation: To a solution of 2-methyl-5-phenylpyrimidine (0.14 mmol) in dioxane, add Na₂CO₃ (3.4 equiv), H₂O (0.5 equiv), and nonafluorobutanesulfonic anhydride (Nf₂O, 1.4 equiv). Stir for 15 minutes at room temperature.

-

Causality: Nf₂O is a highly potent electrophile that attacks the pyrimidine nitrogen, drastically lowering the aromatic stability and facilitating subsequent ring excision.

-

-

Nucleophilic Re-annulation: Add the desired substituted amidine HCl salt (2.4 equiv) and heat to 50 °C for 24 hours.

-

Causality: The amidine acts as a bis-nucleophile, trapping the transient ring-opened intermediate and cyclizing to form a new, structurally diversified bicyclic or heteroaromatic system.

-

-

Isolation: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC.

Analytical Validation Parameters

To establish a self-validating system, researchers must confirm the integrity of the starting material and products using the following analytical benchmarks:

-

¹H NMR (CDCl₃, 400 MHz): The defining feature of 2-methyl-5-phenylpyrimidine is the highly deshielded aromatic protons at the C4 and C6 positions. Due to the adjacent nitrogen atoms, these typically appear as a sharp singlet around δ 8.80 - 8.90 ppm . The C2-methyl group will appear as a singlet near δ 2.75 ppm , while the phenyl protons resolve as a multiplet between δ 7.35 - 7.55 ppm .

-

Mass Spectrometry (ESI-MS): Positive ion mode will yield a robust [M+H]⁺ peak at m/z 171.1 . The lack of isotopic clustering confirms the absence of halogens, and the exact mass (170.0843 Da) serves as a primary purity checkpoint.

References

-

Yamanaka, H., Ogawa, S., & Sakamoto, T. "OXIDATION OF 2,4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS." Heterocycles, Vol. 16, No. 4, 1981. Available at:[Link]

-

Yamanaka, H., et al. "PYRIMIDINE N-OXIDES: SYNTHESES, STRUCTURES, AND CHEMICAL PROPERTIES." Heterocycles, Vol. 31, No. 5, 1990. Available at:[Link]

-

Joynson, B. W., & Ball, L. T. "Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space." Journal of the American Chemical Society (ACS Publications), 2024. Available at: [Link]

2-Methyl-5-phenylpyrimidine: Structural Elucidation, Synthetic Methodologies, and Reactivity Profiling

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold represents a privileged pharmacophore, frequently deployed in kinase inhibitors, central nervous system (CNS) agents, and anti-infectives. Specifically, 2-methyl-5-phenylpyrimidine serves as a critical bi-aryl building block. This technical whitepaper provides an in-depth analysis of its chemical structure, electronic properties, and validated synthetic methodologies. Designed for application scientists and synthesis chemists, this guide emphasizes the mechanistic causality behind reaction conditions and establishes self-validating protocols for reproducible scale-up.

Chemical Identity & Structural Analytics

The IUPAC name for this compound is strictly 2-methyl-5-phenylpyrimidine . Structurally, it consists of a 1,3-diazine (pyrimidine) core, substituted at the C2 position with a methyl group and at the C5 position with a phenyl ring.

The pyrimidine ring is inherently

-

C2-Methyl Group: Provides a weak inductive electron-donating effect (+I), which slightly stabilizes the electron-deficient core.

-

C5-Phenyl Group: Extends the

-conjugation of the system. Because it is located at the C5 position (the least electron-deficient carbon on the pyrimidine ring), it is less susceptible to nucleophilic attack compared to the C2, C4, or C6 positions.

Quantitative Physicochemical Parameters

| Parameter | Value | Structural Significance |

| IUPAC Name | 2-methyl-5-phenylpyrimidine | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 34771-47-6 | Unique identifier for chemical sourcing. |

| Molecular Formula | C₁₁H₁₀N₂ | Defines the exact atomic composition. |

| Molecular Weight | 170.21 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Symmetry | C4 and C6 protons are chemically equivalent in NMR. |

Synthetic Methodologies: A Mechanistic Perspective

To access 2-methyl-5-phenylpyrimidine, chemists typically choose between de novo ring condensation and late-stage cross-coupling. For drug development applications where modularity is paramount, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling is the superior route[1].

Causality of Reaction Design

The cross-coupling between 5-bromo-2-methylpyrimidine and phenylboronic acid is highly efficient. The electron-withdrawing nature of the pyrimidine ring accelerates the initial oxidative addition of Pd(0) into the C-Br bond. We utilize Pd(dppf)Cl₂ as the catalyst; the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, which thermodynamically drives the final reductive elimination step, preventing catalyst stalling. The inclusion of water in the solvent system is non-negotiable—it dissolves the potassium carbonate base, which is mechanistically required to coordinate with the boronic acid, forming the reactive boronate ate-complex necessary for transmetalation.

Figure 1: Divergent synthetic pathways for 2-methyl-5-phenylpyrimidine.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol incorporates built-in validation checkpoints to ensure system integrity and product fidelity.

Step 1: Reagent Assembly & Degassing

-

Action: In a Schlenk flask, combine 5-bromo-2-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v).

-

Causality: Sparge the mixture with N₂ gas for 15 minutes. Oxygen is a triplet diradical that will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

Step 2: Thermal Activation

-

Action: Heat the reaction mixture to 90°C under an inert atmosphere for 4–6 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting bromide will consume, and a new, highly UV-active spot (the extended

-system of the product) will appear at a lower

Step 3: Workup & Purification

-

Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Step 4: Structural Validation (NMR System Check)

-

Action: Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum.

-

Validation Checkpoint 2 (NMR): The protocol is successful if the spectrum exhibits a singlet integrating to 3H at ~2.7 ppm (C2-methyl), a multiplet integrating to 5H at ~7.4–7.6 ppm (C5-phenyl), and a distinct singlet integrating to 2H at ~8.8 ppm (representing the symmetric C4 and C6 pyrimidine protons).

Reactivity Profiling & N-Oxidation Dynamics

Understanding the late-stage functionalization of 2-methyl-5-phenylpyrimidine is critical for expanding heteroaromatic space in drug discovery[2]. One of the most mechanistically fascinating reactions of this scaffold is N-oxidation.

Due to the extreme electron deficiency of the pyrimidine ring, forming a di-N-oxide is thermodynamically prohibitive. The first oxidation severely depletes the electron density of the remaining nitrogen, rendering it inert to further oxidation. When 2-methyl-5-phenylpyrimidine is treated with organic peracids (e.g., m-CPBA) or H₂O₂ in acetic acid, it selectively yields 2-methyl-5-phenylpyrimidine 1-oxide [3].

However, causality dictates that reaction conditions must be strictly controlled. If excess oxidant is applied under thermal stress, the peracid can nucleophilically attack the C=N double bond. This initiates an unexpected ring-cleavage and contraction cascade, resulting in the formation of imidazole derivatives and the extrusion of carbon fragments[3].

Figure 2: Chemoselective N-oxidation vs. over-oxidation ring cleavage dynamics.

Reaction Optimization Parameters for N-Oxidation

| Oxidant System | Stoichiometry | Temp (°C) | Primary Outcome | Mechanistic Note |

| m-CPBA / CHCl₃ | 1.1 eq | 0 to 25 | Mono-N-oxide | Mild electrophilic oxygen transfer. |

| H₂O₂ / AcOH | 1.5 eq | 70 | Mono-N-oxide | Requires thermal activation for peracetic acid formation. |

| H₂O₂ / AcOH | >3.0 eq | 90+ | Imidazole + Benzoic Acid | Nucleophilic attack by peracid triggers ring contraction. |

References

-

Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space Journal of the American Chemical Society[Link]

-

OXIDATION OF 2,4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS HETEROCYCLES, Vol 16. No 4, 1981[Link]

- Nitroimidazooxazines and their uses in anti-tubercular therapy Google P

Sources

The 2-Phenylpyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry and Targeted Therapeutics

Executive Summary

In the landscape of rational drug design, the 2-phenylpyrimidine core has emerged as a highly privileged pharmacophore. Its structural modularity allows for the precise tuning of physicochemical properties, enabling researchers to navigate complex structure-activity relationships (SAR) across oncology, infectious diseases, and cardiovascular medicine. This technical whitepaper deconstructs the biological activities of the 2-phenylpyrimidine core, detailing the mechanistic causality behind its target engagement, summarizing key quantitative data, and outlining self-validating experimental workflows for lead optimization.

Mechanistic Grounding: The Chemistry of Target Engagement

The success of the 2-phenylpyrimidine scaffold lies in its distinct electronic and steric profile. The pyrimidine nitrogen atoms act as bidentate hydrogen bond acceptors, which are critical for anchoring the molecule within the ATP-binding hinge region of various kinases[1]. Concurrently, the 2-phenyl moiety serves as a lipophilic anchor, driving entropy-favored binding within hydrophobic pockets and extending target residence time[2].

By modifying positions 4, 5, and 6 on the pyrimidine ring, medicinal chemists can project vectors into solvent-exposed regions or adjacent allosteric pockets[3].

Fig 1. Structure-Activity Relationship (SAR) mapping of the 2-phenylpyrimidine core.

Therapeutic Domains & Biological Activity

A. Precision Oncology: Kinase and Telomerase Inhibition

The structural plasticity of 2-phenylpyrimidine allows it to act as a potent Type I kinase inhibitor.

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) mutations are primary drivers in non-small cell lung cancer (NSCLC). By introducing a 5-trifluoromethyl group and a 3-aminothiophene fragment at position 4, researchers have developed highly potent EGFR inhibitors[3]. The trifluoromethyl group exerts a strong electron-withdrawing effect, modulating the pKa of adjacent amines to optimize hydrogen bonding, while simultaneously increasing metabolic stability against cytochrome P450 oxidation[3]. A leading derivative, Compound 9u, demonstrated an IC50 of 0.091 μM against EGFR kinase[3].

-

Telomerase (TERT) & PI3K/Akt/mTOR: Hybridizing the 2-phenylpyrimidine core with coumarin yields compounds that disrupt telomerase reverse transcriptase (TERT) and the PI3K/Akt/mTOR signaling axis[4]. Compound 13 exhibited profound telomerase inhibition, with molecular docking confirming multiple hydrogen bonds and hydrophobic interactions within the TERT binding site, effectively inducing apoptosis in tumor cells[4].

-

Emerging Targets (DYRK1B & CAMKK2): Beyond classical kinases, the core is utilized to inhibit DYRK1B, a kinase responsible for maintaining cancer cells in a chemoresistant G0 quiescent state[5]. Furthermore, it serves as a robust hinge-binder for Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), a critical target implicated in metabolic disorders and bone tissue maintenance[1].

B. Antifungal Therapeutics: CYP51 Inhibition

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. 2-phenylpyrimidine derivatives have emerged as potent CYP51 inhibitors, surpassing the efficacy of clinical standards like fluconazole[2]. The mechanism relies on the pyrimidine ring's sp2 hybridized nitrogen coordinating directly with the heme iron of CYP51, preventing oxygen activation. The 2-phenyl group extends into the hydrophobic access channel, mimicking the sterol substrate and locking the enzyme in an inactive conformation[2]. Compound C6 represents a breakthrough in this class, demonstrating superior broad-spectrum antifungal activity and excellent hepatic microsomal stability[2].

C. Cardiovascular Interventions: P2Y12 Antagonism

The versatility of the core extends to G-protein coupled receptors (GPCRs). ACT-246475 is a novel P2Y12 receptor antagonist designed to prevent platelet aggregation[6]. A critical medicinal chemistry breakthrough in its development was the replacement of a standard carboxylic acid with a phosphonic acid group on the (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamide scaffold[6]. This modification dramatically increased binding affinity and lowered in vivo clearance, providing a wider therapeutic window for antithrombotic therapy[6].

Quantitative Data Summary

The table below summarizes the biological activity of key 2-phenylpyrimidine derivatives across various therapeutic targets.

| Compound / Derivative | Primary Target | Biological Activity (IC50 / MIC) | Therapeutic Area | Ref |

| Compound 9u (5-CF3-pyrimidine) | EGFR Kinase | IC50 = 0.091 μM | Oncology (NSCLC) | [3] |

| Compound 13 (Coumarin hybrid) | Telomerase (TERT) | High Inhibition / Apoptosis | Oncology | [4] |

| Compound C6 | CYP51 (Lanosterol 14α) | Superior to Fluconazole (MIC) | Antifungal | [2] |

| ACT-246475 | P2Y12 Receptor | Nanomolar Affinity | Cardiovascular | [6] |

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and statistical checkpoints.

Protocol 1: High-Throughput Kinase Inhibition Assay (EGFR)

Causality & Rationale: To determine the IC50 of 2-phenylpyrimidine derivatives, an ADP-Glo kinase assay is employed. This method directly measures kinase activity by quantifying ADP production, avoiding the fluorescence interference artifacts common with highly conjugated pyrimidine derivatives.

-

Compound Preparation: Perform 10-point serial dilutions (1:3) of the test compound in 100% DMSO. Dilute further in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

-

Enzyme Incubation: Add recombinant EGFR kinase and the specific substrate peptide to a 384-well plate. Incubate for 15 minutes at room temperature to allow for compound-target pre-equilibration.

-

Reaction Initiation: Add ATP at the predetermined

concentration. Rationale: Using ATP at -

Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

-

Self-Validation (QC): Calculate the Z'-factor using a positive control (e.g., Erlotinib) and a vehicle control (DMSO). Proceed with IC50 calculation only if Z' > 0.5.

Protocol 2: CYP51 Spectral Binding Assay

Causality & Rationale: To confirm direct target engagement, UV-Vis difference spectroscopy is used. The coordination of the pyrimidine nitrogen to the heme iron shifts the Soret band, producing a characteristic Type II difference spectrum.

-

Protein Preparation: Dilute purified recombinant CYP51 to 2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Rationale: Glycerol acts as an osmolyte, stabilizing the fragile P450 structural fold during titration.

-

Baseline Scan: Divide the protein equally into sample and reference cuvettes. Record a baseline UV-Vis scan from 350 to 500 nm.

-

Titration: Add increasing concentrations of the 2-phenylpyrimidine ligand to the sample cuvette, and an exact equal volume of DMSO to the reference cuvette. Rationale: Symmetrical DMSO addition cancels out solvent-induced spectral shifts, isolating the true ligand-binding signal.

-

Analysis: Plot the absorbance difference (

) versus ligand concentration. Fit the data to the Morrison tight-binding equation to determine the dissociation constant (

Fig 2. Self-validating high-throughput screening workflow for core derivatives.

References[4] Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. researchgate.net. View Source[3] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov. View Source[2] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. nih.gov. View Source[6] 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic. acs.org.View Source[5] Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis. researchgate.net.View Source[1] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotyp. chemrxiv.org. View Source

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The 2-Phenylpyrimidine Scaffold: A Technical Guide to Emerging Therapeutic Targets and Validation Workflows

Executive Summary

The 2-phenylpyrimidine moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by its robust stability, favorable physicochemical properties, and versatile substitution vectors, this chemotype allows for precise tuning of steric and electronic parameters. Recent structure-activity relationship (SAR) campaigns have identified 2-phenylpyrimidine derivatives as potent modulators of several critical biological targets, most notably Phosphodiesterase 4B (PDE4B)[1], telomerase/EGFR in oncology[2], and CYP51 in fungal pathogenesis[3].

This technical guide synthesizes the mechanistic rationale behind these therapeutic targets, aggregates quantitative efficacy data, and provides field-proven, self-validating experimental protocols for evaluating novel 2-phenylpyrimidine analogs.

Primary Therapeutic Target: Phosphodiesterase 4B (PDE4B)

Mechanistic Rationale and the Selectivity Imperative

Phosphodiesterase 4 (PDE4) is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Elevated intracellular cAMP suppresses the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α)[4]. Consequently, PDE4 inhibition is a validated strategy for treating chronic obstructive pulmonary disease (COPD) and asthma[5].

However, the clinical utility of first-generation pan-PDE4 inhibitors has been severely limited by dose-limiting emesis (nausea and vomiting). Mechanistic studies reveal that these adverse effects are primarily driven by the inhibition of the PDE4D isoform, which is heavily expressed in the area postrema of the brainstem[1]. Therefore, achieving selectivity for PDE4B over PDE4D is the holy grail in this domain.

2-Phenylpyrimidine derivatives, particularly 5-carbamoyl and fused bicyclic 4-amino analogs, have demonstrated exceptional ability to exploit the subtle topological differences in the PDE4B active site (such as the orientation of the invariant Gln443 and the hydrophobic P-clamp formed by Phe446) to achieve high affinity and isoform selectivity[1][6].

Diagram 1: Mechanism of PDE4B inhibition by 2-phenylpyrimidine derivatives in inflammatory signaling.

Quantitative Efficacy Data

The table below summarizes the in vitro and in vivo profiles of key 2-phenylpyrimidine derivatives. Notice the correlation between enzymatic inhibition (PDE4B IC₅₀) and cellular efficacy (TNF-α IC₅₀).

| Compound Class / Designation | Structural Feature | PDE4B IC₅₀ (nM) | TNF-α IC₅₀ (nM) | In Vivo Efficacy (LPS-induced model) | Ref |

| Compound 2 | 5-Carbamoyl-2-phenylpyrimidine | 200 | N/A | Moderate | [4] |

| Compound 10f | N-neopentylacetamide derivative | 8.3 | N/A | ID₅₀ = 16 mg/kg (i.p.) | [4] |

| Compound 39 | Fused bicyclic lactam scaffold | 7.3 | 0.21 | 41% inhibition at 1.0 mg/kg (i.t.) | [4] |

| Compound 18 | 5,5-dioxo-7,8-dihydro-6H-thiopyrano | 25 | N/A | High | [1] |

| Compound 31b | N-propylacetamide derivative | 7.5 | 9.8 | ID₅₀ = 18 mg/kg | [1] |

| Compound 21 | 2-phenylpyrimidine analog | 5.5 | N/A | Minimal GI adverse reactions | [6] |

Emerging Targets: Oncology and Antifungal Applications

While PDE4B remains the most mature target, the 2-phenylpyrimidine core is highly adaptable.

Dual EGFR and Telomerase Inhibition (Oncology)

Resistance to single-agent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors is a major clinical hurdle. Recent designs have hybridized the 2-phenylpyrimidine core with coumarin moieties to create dual-action agents[2]. For instance, compound 13 (a 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl derivative) acts by simultaneously blocking EGFR-mediated angiogenesis and inhibiting Telomerase Reverse Transcriptase (TERT) via multi-point hydrogen bonding and hydrophobic interactions[2]. This dual inhibition effectively starves the tumor of vascular support while stripping its replicative immortality.

Lanosterol 14α-Demethylase (CYP51) Inhibition (Antifungal)

The rise of resistant fungal strains necessitates new chemotypes. 2-phenylpyrimidine derivatives have been engineered to target fungal CYP51[3]. The pyrimidine nitrogens coordinate with the heme iron in the CYP51 active site, while the 2-phenyl group occupies the hydrophobic access channel, effectively halting ergosterol biosynthesis and disrupting fungal cell membrane integrity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict internal controls and statistical quality checks (e.g., Z'-factor) to confirm assay robustness before data interpretation.

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays due to its superior signal-to-background ratio and resistance to compound auto-fluorescence—a common issue with aromatic pyrimidine derivatives.

Materials:

-

Recombinant human PDE4B enzyme.

-

Fluorescein-labeled cAMP (substrate) and Terbium-labeled anti-AMP antibody (detector).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35 (prevents non-specific compound aggregation).

-

Reference Inhibitor: Roflumilast (Positive control).

Step-by-Step Workflow:

-

Compound Preparation: Serially dilute 2-phenylpyrimidine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to maintain compound solubility without denaturing the enzyme.

-

Enzyme Addition: Add 10 µL of PDE4B enzyme (optimized to convert 20% of substrate to ensure initial velocity conditions) in assay buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

-

Reaction Initiation: Add 10 µL of Fluorescein-cAMP substrate. Incubate for 60 minutes at 25°C.

-

Reaction Termination & Detection: Add 20 µL of the stop/detection solution containing EDTA (chelates Mg²⁺ to halt PDE activity) and the Terbium-labeled anti-AMP antibody.

-

Readout: Measure TR-FRET signals (Excitation: 340 nm; Emission: 495 nm and 520 nm).

-

Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (10 µM Roflumilast). Proceed with data analysis only if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based TNF-α Suppression Assay (Mouse Splenocytes)

Causality & Rationale: Enzymatic affinity does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Primary mouse splenocytes are utilized because they provide a physiologically relevant, mixed immune cell population (macrophages, T-cells, B-cells) that accurately models systemic inflammatory responses[1][4].

Step-by-Step Workflow:

-

Cell Isolation: Isolate splenocytes from female BALB/c mice. Lyse red blood cells using ACK lysis buffer. Resuspend in RPMI-1640 supplemented with 10% FBS.

-

Plating & Pre-incubation: Seed cells at

cells/well in 96-well plates. Add 2-phenylpyrimidine derivatives (0.1 nM to 10 µM) and incubate for 1 hour at 37°C, 5% CO₂. Causality: Pre-incubation ensures intracellular target engagement prior to inflammatory stimulation. -

Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS, E. coli O111:B4) to induce TLR4-mediated TNF-α production. Incubate for 24 hours.

-

Quantification: Harvest the supernatant. Quantify TNF-α levels using a standard sandwich ELISA.

-

Self-Validation Check: Ensure the stimulation index (LPS-treated vehicle / Unstimulated vehicle) is ≥ 10-fold. Assess cell viability using an MTT or CellTiter-Glo assay in parallel to confirm that reductions in TNF-α are due to PDE4B inhibition, not compound cytotoxicity.

Diagram 2: Sequential self-validating workflow for the progression of 2-phenylpyrimidine hits.

Conclusion & Future Perspectives

The 2-phenylpyrimidine scaffold has proven to be a highly versatile pharmacophore. While its role as a PDE4B-selective inhibitor is well-established—offering a promising therapeutic avenue for COPD and asthma devoid of emetic liabilities—its emerging applications as dual EGFR/telomerase inhibitors and CYP51 antifungal agents highlight the untapped potential of this chemotype. Future drug discovery efforts should leverage structure-based drug design (SBDD) and the self-validating workflows outlined in this guide to optimize the pharmacokinetic properties of these derivatives, paving the way for clinical translation.

References

-

Goto, T., et al. "Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

-

Goto, T., et al. "Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry, 2013.[Link]

-

Singh, S. N., et al. "Selective Phosphodiesterase 4B Inhibitors: A Review." PMC, National Institutes of Health.[Link]

-

Liu, N., et al. "Emerging New Targets for the Treatment of Resistant Fungal Infections." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

-

ResearchGate Contributors. "Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents." ResearchGate.[Link]

-

MDPI Contributors. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." MDPI, 2023.[Link]

-

MDPI Contributors. "Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents." MDPI, 2022.[Link]

Sources

Discovery and Synthesis of Novel 2-Phenylpyrimidine Derivatives: A Technical Guide to Scaffold Hopping and Target-Directed Optimization

Executive Summary: The 2-Phenylpyrimidine Pharmacophore

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic profiles or off-target steric clashes. The 2-phenylpyrimidine scaffold has emerged as a highly versatile, privileged structure in medicinal chemistry. The pyrimidine core provides critical hydrogen-bond accepting capabilities via its nitrogen atoms, while the C2-phenyl substitution offers a tunable hydrophobic moiety that can anchor the molecule deep within lipophilic protein pockets.

This technical whitepaper explores the rational design, self-validating synthetic workflows, and structural biology of 2-phenylpyrimidine derivatives, specifically focusing on their application as Phosphodiesterase 4 (PDE4) inhibitors for chronic obstructive pulmonary disease (COPD)[1] and Cytochrome P450 51 (CYP51) inhibitors for antifungal therapies[2].

Structural Rationale and Scaffold Hopping

The decision to utilize a 2-phenylpyrimidine core is rarely arbitrary; it is driven by precise structural biology.

Case Study A: Evading Steric Clashes in CYP51

In the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51), early lead compounds (such as YW-01) featured bulky tricyclic backbones. Molecular docking revealed that these bulky cores caused severe steric collisions with neighboring amino acid residues, specifically Pro230 and Met508, limiting their efficacy[2]. By employing a scaffold hopping strategy , we replace the tricyclic core with a 2-phenylpyrimidine moiety. This planar, less sterically demanding scaffold perfectly occupies the hydrophobic access channel of CYP51 without clashing with the binding site's perimeter, leading to the discovery of highly potent derivatives like Compound C6[2].

Case Study B: Anchoring the PDE4B Catalytic Domain

For anti-inflammatory applications, 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4B inhibitors. The pyrimidine ring acts as a bioisostere for the native cAMP substrate, binding directly to the catalytic domain. Modifying the C5-carboxylic acid moiety to an N-neopentylacetamide group (Compound 10f) allows the bulky, hydrophobic neopentyl group to project into a highly conserved metal-binding pocket, drastically increasing the binding affinity and driving the IC50 down to the single-digit nanomolar range[1].

Mechanistic Visualization: PDE4B Inhibition Pathway

To contextualize the biological impact of these synthesized derivatives, the following diagram illustrates the signal transduction cascade modulated by 2-phenylpyrimidine PDE4B inhibitors (such as Compound 10f) in the context of lipopolysaccharide (LPS)-induced inflammation.

Mechanism of PDE4B inhibition by 2-phenylpyrimidine derivatives in inflammatory pathways.

Self-Validating Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol 1: Synthesis of N-Neopentyl-2-phenylpyrimidine-5-carboxamide (PDE4 Inhibitor 10f)[1]

-

Step 1: Base-Catalyzed Cyclocondensation

-

Procedure: Suspend benzamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

-

Causality: Sodium ethoxide deprotonates the benzamidine to its free base, initiating a nucleophilic attack on the highly electrophilic enol ether of the malonate. The anhydrous environment prevents premature ester hydrolysis.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete upon the disappearance of the malonate and the appearance of a highly UV-active spot (Rf ~0.4).

-

-

Step 2: Mild Ester Saponification

-

Procedure: Dissolve the intermediate ester in a 3:1 THF/H2O mixture. Add LiOH·H2O (2.0 eq) and stir at room temperature for 12 hours.

-

Causality: LiOH provides a mild saponification environment. Using harsher bases (like KOH at reflux) risks nucleophilic attack on the pyrimidine core.

-

Validation Checkpoint: Acidify the aqueous layer to pH 3 using 1M HCl. The target carboxylic acid will precipitate as a white solid. LC-MS must confirm the exact [M+H]+ mass.

-

-

Step 3: Sterically Hindered Amide Coupling

-

Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add neopentylamine (1.5 eq) and stir for 8 hours.

-

Causality: Neopentylamine is highly sterically hindered. Standard coupling agents (like EDC/HOBt) often result in poor yields. HATU generates an active HOAt ester, which is highly reactive and forces the coupling to completion.

-

Validation Checkpoint:

H NMR (CDCl

-

Protocol 2: Scaffold Hopping via Delépine Reaction (CYP51 Inhibitor Intermediates)[2]

-

Step 1: Alkylation with HMTA

-

Procedure: Dissolve substituted bromoacetophenone (1.0 eq) in chloroform. Add hexamethylenetetramine (HMTA, 1.1 eq) and stir at room temperature.

-

Causality: HMTA acts as a bulky, non-volatile ammonia surrogate. Its extreme steric bulk guarantees that the alkylation stops at the quaternary ammonium salt stage, completely preventing the formation of unwanted secondary or tertiary amines.

-

Validation Checkpoint: The quaternary HMTA-adduct will spontaneously precipitate from the chloroform solution as a dense white solid, acting as a visual confirmation of successful alkylation.

-

-

Step 2: Acidic Cleavage

-

Procedure: Isolate the precipitate, suspend in ethanol, and add concentrated HCl. Reflux for 2 hours.

-

Causality: The acidic environment hydrolyzes the HMTA cage into formaldehyde and ammonia, liberating the pure primary amine hydrochloride salt required for subsequent pyrimidine cyclization.

-

Validation Checkpoint: TLC stained with Ninhydrin must reveal a distinct purple spot, confirming the presence of a primary free amine.

-

Quantitative SAR Analysis

The versatility of the 2-phenylpyrimidine scaffold is best demonstrated through its Structure-Activity Relationship (SAR) across multiple therapeutic targets. The table below summarizes the biological activity of key derivatives synthesized via the methodologies described above.

| Compound ID | Target | Scaffold Modification | Biological Activity | Reference |

| YW-01 | CYP51 | Tricyclic backbone (Parent) | C. albicans MIC = 8 µg/mL | [2] |

| C6 | CYP51 | 2-phenylpyrimidine core | Superior efficacy to fluconazole | [2] |

| Compound 2 | PDE4B | 5-carbamoyl-2-phenylpyrimidine | IC | [1] |

| Compound 10f | PDE4B | N-neopentylacetamide derivative | IC | [1] |

| Compound 13 | Telomerase | 2-phenylpyrimidine coumarin | High CNE2 cell proliferation inhibition | [3] |

| Compound 9t | GPR119 | 4-amino-2-phenylpyrimidine | Significantly improved glucose tolerance | [4] |

Data Interpretation: The shift from Compound 2 to Compound 10f demonstrates how targeting the metal-binding pocket of PDE4B with a bulky aliphatic group (neopentyl) increases potency by over 20-fold. Similarly, the scaffold hop from the tricyclic YW-01 to the planar 2-phenylpyrimidine C6 eliminates steric clashes within the CYP51 active site, rescuing the antifungal activity profile. Furthermore, the scaffold has proven effective beyond anti-inflammatory and antifungal domains, showing promise as a GPR119 agonist for Type 2 diabetes[4] and as a telomerase inhibitor in oncology[3].

References

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. nih.gov.

- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. researchgate.net.

- Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. researchgate.net.

- Document: Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. ebi.ac.uk.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document: Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. (CHEMBL195583... - ChEMBL [ebi.ac.uk]

2-Methyl-5-phenylpyrimidine in Medicinal Chemistry: From Bioorthogonal Synthesis to Late-Stage Skeletal Diversification

Executive Summary

In contemporary medicinal chemistry, the rapid generation of diverse chemical space from privileged scaffolds is paramount. 2-Methyl-5-phenylpyrimidine (CAS: 34771-47-6)[1] has emerged as a highly versatile building block. Characterized by a rigid heteroaromatic core, a lipophilic phenyl substituent, and a chemically addressable methyl group, this molecule serves dual roles. It is both a product of cutting-edge bioorthogonal click ligations and a critical substrate for groundbreaking monocycle-to-bicycle skeletal editing methodologies. This technical guide explores the mechanistic rationale, synthetic protocols, and quantitative data surrounding its application in drug discovery.

Structural Rationale and Physicochemical Profile

The utility of 2-methyl-5-phenylpyrimidine stems directly from its electronic distribution:

-

Electrophilic Core: The two electronegative nitrogen atoms in the pyrimidine ring create a strong "push-pull" electron deficiency at the C2, C4, and C6 positions.

-

C2-Methyl CH-Acidity: Due to the electron-withdrawing nature of the adjacent nitrogens, the protons on the C2-methyl group exhibit enhanced acidity. This allows for late-stage functionalization via condensation or halogenation.

-

C5-Phenyl Lipophilicity: The C5 position is electronically decoupled from the strongest inductive effects of the nitrogens. The phenyl ring provides essential hydrophobic interactions (e.g.,

stacking) within target protein binding pockets, making it a privileged motif in FDA-approved kinase inhibitors and CNS-active agents[2].

Bioorthogonal Synthesis via IEDDA Cycloaddition

Traditional pyrimidine syntheses often require harsh condensation conditions (e.g., high heat, strong acids) that are incompatible with delicate biomolecules. However, 2-methyl-5-phenylpyrimidine can be synthesized under exceptionally mild conditions via an Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition.

Mechanistic Causality

The reaction occurs between an electron-deficient 5-phenyl-1,2,3-triazine (the diene) and acetamidine (the dienophile). Because acetamidine is typically stored as a stable hydrochloride salt, it must be deprotonated in situ. The choice of base is critical: it must be strong enough to liberate the amidine free base but sterically hindered enough to prevent unwanted nucleophilic attack on the triazine. 1,1,3,3-Tetramethylguanidine (TMG) optimally fulfills this role. Following the [4+2] cycloaddition, the intermediate rapidly collapses. The irreversible extrusion of nitrogen gas (

Caption: Inverse electron-demand Diels-Alder (IEDDA) cycloaddition pathway for 2-methyl-5-phenylpyrimidine.

Late-Stage Skeletal Diversification (ANRORC)

A major bottleneck in structure-activity relationship (SAR) studies is "scaffold hopping"—the need to change the core ring system to improve pharmacokinetics or patentability. In December 2025, Spieß et al. reported a transformative one-pot protocol to convert pyrimidines directly into bicyclic 7-azaindazoles and pyrazolo[1,5-a]pyrimidines[2].

Mechanistic Causality

Pyrimidines are highly stable aromatic systems. To edit their skeleton, the ring must first be destabilized. The addition of trifluoromethanesulfonic anhydride (

Caption: ANRORC skeletal diversification from 2-methyl-5-phenylpyrimidine to bicyclic heteroaromatics.

Self-Validating Experimental Protocols

Protocol A: IEDDA Synthesis of 2-Methyl-5-phenylpyrimidine[3]

Objective: Synthesize the pyrimidine core under mild bioorthogonal conditions.

-

Amidine Free-Basing: Suspend acetamidine hydrochloride (2.0 equiv) in anhydrous acetonitrile (

). Add TMG (4.0 equiv) dropwise at 25 °C.-

Causality Check: TMG (

23.4) ensures complete deprotonation of the amidine without acting as a competing nucleophile. The solution should become homogenous.

-

-

Cycloaddition: Add a solution of 5-phenyl-1,2,3-triazine (1.0 equiv) in

to the reaction mixture. -

Incubation & Monitoring: Stir the reaction at room temperature. Monitor via LC-MS.

-

Validation: The reaction is driven by

evolution. The disappearance of the triazine mass and the appearance of the

-

-

Isolation: Concentrate the solvent under reduced pressure and purify via silica gel flash chromatography to isolate the pure pyrimidine.

Protocol B: Skeletal Diversification to 7-Azaindazole[2]

Objective: Convert the monocycle into a privileged bicyclic scaffold via ANRORC.

-

Electrophilic Activation: Dissolve 2-methyl-5-phenylpyrimidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C under an inert atmosphere. Slowly add

(1.2 equiv).-

Causality Check: Anhydrous conditions are strictly required to prevent the hydrolysis of

into triflic acid, which would fail to form the necessary N-triflyl pyrimidinium intermediate.

-

-

Nucleophilic Attack: Add the desired aminopyrazole (1.5 equiv) directly to the activated mixture.

-

Thermal Ring Opening/Closing: Seal the reaction vessel and heat to 120 °C in a microwave reactor for 1 hour.

-

Validation: Thermal energy overcomes the activation barrier for the 6

electrocyclic ring opening. The excision of N-triflyl acetamidine drives the rearomatization.

-

-

Chemodivergence (Optional): To selectively access the pyrazolo[1,5-a]pyrimidine scaffold instead of the 7-azaindazole, introduce potassium tert-butoxide (KOtBu) as an exogenous base prior to the heating step.

Quantitative Data Summary

The following tables summarize the critical optimization parameters for both the synthesis and the downstream diversification of the 2-methyl-5-phenylpyrimidine scaffold.

Table 1: Base Optimization for IEDDA Cycloaddition (Acetamidine + 5-Phenyl-1,2,3-triazine)

| Base |

Table 2: Skeletal Diversification Parameters & Efficiency [2]

| Substrate | Reagents & Conditions | Target Scaffold | Yield | Mechanistic Note |

|---|

| Unsubstituted Pyrimidine |

References

-

Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space Journal of the American Chemical Society (JACS), 2025. URL:[Link]

-

Probing the Scope of the Amidine–1,2,3-triazine Cycloaddition as a Prospective Click Ligation Method European Journal of Organic Chemistry, 2018. URL:[Link]

-

2-methyl-5-phenylpyrimidine - CAS 34771-47-6 Molaid Chemical Database URL:[Link]

Sources

A Technical Guide to the Antifungal Potential of 2-Phenylpyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the face of rising invasive fungal infections and the growing threat of antifungal resistance, the need for novel therapeutic agents is critical. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to numerous biologically active molecules.[1][2] This technical guide provides an in-depth exploration of a particularly promising class: 2-phenylpyrimidine derivatives. These compounds have emerged as potent antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[3][4] This document details their chemical synthesis, mechanism of action, structure-activity relationships, and a comprehensive suite of validated experimental protocols for their evaluation. By synthesizing field-proven methodologies with the underlying scientific rationale, this guide serves as a practical resource for the identification and development of next-generation antifungal drug candidates based on the 2-phenylpyrimidine core.

The Challenge of Fungal Infections and the Need for Novel Antifungals

Invasive fungal infections (IFIs) represent a significant and growing threat to global health, associated with high morbidity and mortality, particularly in immunocompromised individuals.[3][4] The clinical arsenal for treating systemic mycoses is limited to a few drug classes, including polyenes, azoles, and echinocandins.[5][6] This limited therapeutic landscape is further compromised by the emergence of drug-resistant fungal strains, making the discovery of new antifungal agents with novel mechanisms of action or improved efficacy an urgent priority.[5]

The 2-Phenylpyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and vitamins, making it a "privileged scaffold" in drug discovery.[2][7] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-phenylpyrimidine core, in particular, has been identified as a promising framework for developing potent inhibitors of key fungal enzymes.

Core Scientific Principles of 2-Phenylpyrimidine Antifungals

Chemical Synthesis Strategies

The synthesis of 2-phenylpyrimidine derivatives typically involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[7] A common and effective route involves the reaction of substituted benzaldehydes and other precursors to build the core heterocyclic structure.

A representative synthesis strategy, as employed in the development of potent CYP51 inhibitors, can be generalized as follows:

-

Intermediate Formation: Synthesis of key amino derivatives and acid intermediates through multi-step reactions including condensations, substitutions, and protections/deprotections.[3]

-

Pyrimidine Ring Construction: Condensation of the appropriate fragments to form the central 2-phenylpyrimidine nucleus.[8]

-

Structural Modification & Optimization: Subsequent reactions to add various substituents to the core structure, allowing for the exploration of structure-activity relationships (SAR).[3]

This modular approach enables the systematic modification of the phenyl and pyrimidine rings to optimize antifungal potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism through which many 2-phenylpyrimidine compounds exert their antifungal effect is the inhibition of lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[5][9]

By inhibiting CYP51, 2-phenylpyrimidine derivatives block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane, arresting fungal growth, and causing cell death.[5][9] This specific targeting of a fungal pathway provides a basis for selective toxicity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-phenylpyrimidine scaffold has yielded crucial insights into the structural requirements for potent antifungal activity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl group significantly influence the compound's interaction with the CYP51 active site. Halogen atoms (e.g., fluorine, chlorine) and small alkyl groups can enhance potency.[10]

-

Modifications to the Pyrimidine Core: Alterations to the pyrimidine ring and its substituents can modulate activity and selectivity.

-

Side Chains: The addition of specific side chains, such as those containing amide or imidazole moieties, has been shown to improve binding affinity and overall antifungal efficacy. For instance, compound C6 , a novel 2-phenylpyrimidine derivative, demonstrated significantly better activity against seven clinically relevant fungal strains than the first-line drug fluconazole.[3][4] Similarly, compound 5o , which contains an amide moiety, showed excellent activity against Phomopsis sp., surpassing the commercial fungicide Pyrimethanil.[10]

Experimental Evaluation of Antifungal Potential: A Methodological Guide

The following section provides validated, step-by-step protocols for the comprehensive evaluation of novel 2-phenylpyrimidine compounds. The causality behind experimental choices is emphasized to ensure a self-validating system of inquiry.

In Vitro Antifungal Susceptibility Testing

Causality: The primary goal is to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism. This quantitative measure is the gold standard for assessing the potency of a new antifungal agent. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is chosen for its reproducibility and comparability across different studies.[3][11]

Protocol 4.1.1: Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2)

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar (e.g., Potato Dextrose Agar) for 24-48 hours.

-

Harvest fungal cells/spores and suspend them in sterile saline.

-

Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[11]

-

Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]

-

-

Compound Preparation and Dilution:

-

Prepare a stock solution of the 2-phenylpyrimidine test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of test concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

-

Plate Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (medium only). A standard antifungal (e.g., fluconazole, amphotericin B) should be tested in parallel as a comparator.[12][13]

-

Incubate the plates at 35°C for 24-48 hours.[12]

-

-

MIC Determination:

-

Read the plate visually or with a microplate reader at 530 nm.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the positive control.

-

Advanced In Vitro Characterization

Causality: Potency alone is insufficient. A promising lead candidate must also overcome resistance, exhibit fungicidal (killing) rather than fungistatic (inhibiting) activity, and disrupt complex fungal communities like biofilms, which are notoriously difficult to treat.

Protocol 4.2.1: Evaluation Against Resistant Strains

-

Rationale: To determine if the compound is effective against fungi that have developed resistance to existing drugs (e.g., fluconazole-resistant C. albicans).

-

Method: Repeat the broth microdilution protocol (4.1.1) using clinically isolated or lab-verified resistant fungal strains. A significant reduction in the MIC compared to the resistance-defining drug indicates potential for treating resistant infections.[14]

Protocol 4.2.2: Anti-Biofilm Activity Assay

-

Rationale: Fungal biofilms are a major cause of persistent infections. This assay quantifies the ability of a compound to disrupt established biofilms.

-

Method (XTT Reduction Assay):

-

Grow fungal biofilms in 96-well plates for 24-48 hours.

-

Gently wash the plates to remove non-adherent cells.

-

Add fresh medium containing serial dilutions of the test compound to the wells and incubate for another 24-48 hours.

-

Wash the wells again and add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

-

Incubate in the dark for 2-3 hours. The metabolic activity of viable biofilm cells reduces the XTT to a colored formazan product.

-

Measure the absorbance at 490 nm. A reduction in color intensity indicates a loss of biofilm viability.[12]

-

Preliminary Safety and Selectivity Profiling

Causality: A drug must be more toxic to the pathogen than to the host. In vitro cytotoxicity assays provide an early assessment of a compound's therapeutic window. Metabolic stability is assessed to predict the compound's persistence in the body, a key pharmacokinetic parameter.

Protocol 4.3.1: In Vitro Mammalian Cell Cytotoxicity (MTT Assay)

-

Rationale: To assess the toxicity of the compound against human cells and determine its selectivity index (SI).

-

Method:

-

Seed a 96-well plate with a human cell line (e.g., HEK293 or HepG2) and allow cells to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for 48-72 hours at 37°C with 5% CO₂.[1]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.[1]

-

Solubilize the formazan crystals with DMSO or isopropanol and read the absorbance at 570 nm.[1]

-

Calculate the CC₅₀ (50% cytotoxic concentration) and determine the Selectivity Index (SI = CC₅₀ / MIC). A higher SI value is desirable.

-

Protocol 4.3.2: Liver Microsomal Stability Assay

-

Rationale: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an early indication of its likely in vivo half-life.

-

Method:

-

Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human or rat liver microsomes and NADPH (as a cofactor) at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with cold acetonitrile.

-

Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) from the rate of disappearance of the compound. A longer half-life generally suggests better stability.[3]

-

Data Synthesis and Lead Candidate Selection

Comparative Data Analysis

Effective lead selection requires the direct comparison of data for novel compounds against standard clinical agents across a panel of relevant fungal pathogens.

| Compound ID | Fungal Species | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Source |

| C6 | Candida albicans | 0.25 | Fluconazole | 0.5 | [3] |

| C6 | Candida tropicalis | 0.125 | Fluconazole | 1 | [3] |

| C6 | Candida parapsilosis | 0.125 | Fluconazole | 1 | [3] |

| C6 | Cryptococcus neoformans | 0.5 | Fluconazole | 8 | [3] |

| 5o | Phomopsis sp. | 10.5 (EC₅₀) | Pyrimethanil | 32.1 (EC₅₀) | [10] |

| 5f | Phomopsis sp. | 15.1 (EC₅₀) | Pyrimethanil | 32.1 (EC₅₀) | [10] |

Workflow for Lead Identification

The process of identifying a promising antifungal lead from a library of 2-phenylpyrimidine compounds is a multi-stage funnel that balances potency, spectrum, and safety.

Conclusion and Future Perspectives

2-Phenylpyrimidine derivatives represent a highly promising class of antifungal agents with a well-defined mechanism of action targeting the validated fungal enzyme CYP51.[3] Compounds such as C6 have demonstrated superior in vitro potency and a broader spectrum of activity compared to clinical standards like fluconazole, highlighting the therapeutic potential of this scaffold.[3][4] The methodological framework provided in this guide offers a robust system for the synthesis, evaluation, and optimization of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates to ensure efficacy in vivo. Further exploration of the scaffold may also uncover derivatives with novel mechanisms of action or those that can serve as adjuvants to enhance the efficacy of existing antifungal regimens. Continued investigation into 2-phenylpyrimidine compounds is a critical endeavor in the global fight against life-threatening fungal infections.

References

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link]

-

Gao, Z., Zhang, J., Li, K., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

-

Bialek, M., & Klich, M. (2025). Antifungal Agents. StatPearls - NCBI Bookshelf. [Link]

-

Peeters, E., Nelis, H. J., & Coenye, T. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

-

Chew, K. L., & Tay, S. T. (2022). Antifungals and Drug Resistance. MDPI. [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1). [Link]

-

Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. (2025). Journal of Fungi. [Link]

-

Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PMC. [Link]

-

Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (2018). PMC. [Link]

-

Pharmacology of antifungal agents. (2025). Deranged Physiology. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (N.D.). Mansoura University. [Link]

-

Current status of antifungal susceptibility testing methods. (N.D.). AVESİS. [Link]

-

8 Oral Antifungal Medications and How They Differ. (2024). GoodRx. [Link]

-

Antifungal Medications. (N.D.). Merck Manual Professional Edition. [Link]

-

Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects. (2024). PMC. [Link]

-

In vitro antifungal susceptibility testing. (2025). ResearchGate. [Link]

-

D'Aguillo, F., Sanguinetti, M., & Posteraro, B. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH. [Link]

-

Wang, Y., Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Kinase Inhibitory Activity of 2-Phenylpyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Dysregulation of kinase activity is a hallmark of numerous diseases, making these enzymes highly attractive targets for therapeutic intervention.[1] Among the myriad of scaffolds explored for kinase inhibition, the 2-phenylpyrimidine core has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors.[2] This guide provides an in-depth technical overview of the 2-phenylpyrimidine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), kinase selectivity, and clinical relevance of this important class of compounds, supported by field-proven insights and detailed experimental protocols.

The 2-Phenylpyrimidine Scaffold: A Privileged Kinase Hinge-Binding Motif

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, DNA and RNA.[3] In the context of kinase inhibition, its true power lies in its ability to act as a bioisostere for the adenine ring of ATP, the natural substrate for kinases.[2] The nitrogen atoms of the pyrimidine ring can form critical hydrogen bond interactions with the "hinge" region of the kinase active site, a short, flexible loop that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many ATP-competitive kinase inhibitors.[4] The 2-phenyl substituent provides a vector for exploring additional interactions within the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

The general structure of the 2-phenylpyrimidine scaffold is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position. Further substitutions on both the phenyl and pyrimidine rings are strategically employed to optimize interactions with the target kinase.

Caption: General chemical structure of the 2-phenylpyrimidine scaffold.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 2-phenylpyrimidine derivatives is typically achieved through well-established condensation reactions. A common and versatile approach involves the reaction of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. This strategy allows for the introduction of diversity at the 4, 5, and 6-positions of the pyrimidine ring.

A representative synthetic scheme is the condensation of a benzamidine hydrochloride with a malonic ester derivative to form the pyrimidine nucleus. Subsequent chlorination followed by nucleophilic substitution and reduction steps can be employed to introduce further modifications.[5]

Caption: A representative synthetic workflow for 2-phenylpyrimidine derivatives.

Kinase Targets and Therapeutic Applications

The 2-phenylpyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of kinases, leading to potential therapeutic applications in various diseases, most notably cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[5] Its overexpression is implicated in several B-cell malignancies. The 2-phenylpyrimidine scaffold has been utilized to design potent BTK inhibitors. For instance, derivatives retaining a pyrimidine core and a typical N-phenylacrylamide functionality have shown significant inhibitory activity.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and is frequently mutated or overexpressed in various cancers.[6] Fused pyrimidine systems, including those with a 2-phenylpyrimidine-like core, have been extensively studied as EGFR inhibitors.[7][8] Modifications on the phenyl ring and the pyrimidine core are crucial for achieving high potency and selectivity against both wild-type and mutant forms of EGFR.[9][10]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] Certain 4,6-diphenylpyrimidin-2-amine derivatives have demonstrated potent inhibition of Aurora Kinase A (AURKA).[2]

Other Kinase Targets

The versatility of the 2-phenylpyrimidine scaffold extends to other kinase families, including:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activation is linked to cancer progression.[3][11][12]

-

Receptor Tyrosine Kinases (RTKs): The 4-anilinopyrimidine scaffold, a close relative, has been developed into inhibitors of class III RTKs like KIT and PDGFRβ.[2]

-

Cyclin-Dependent Kinases (CDKs): Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.[13]

Beyond kinases, it's noteworthy that 2-phenylpyrimidine derivatives have also been explored as inhibitors of other enzymes, such as CYP51 for antifungal applications, highlighting the broad biological potential of this scaffold.[11][14]

Structure-Activity Relationship (SAR) and Binding Modes

The kinase inhibitory activity of 2-phenylpyrimidine derivatives is intricately linked to their substitution patterns. Understanding the SAR is crucial for rational drug design.

Key Interactions and Binding Modes

As ATP-competitive inhibitors, 2-phenylpyrimidine derivatives typically bind to the active, "DFG-in" conformation of the kinase (Type I inhibitors).[1] The pyrimidine core forms one or more hydrogen bonds with the hinge region residues. The 2-phenyl group extends into a hydrophobic pocket, and substitutions on this ring can form additional interactions, enhancing potency and influencing selectivity.

Caption: Schematic of the binding mode of a 2-phenylpyrimidine inhibitor in a kinase active site.

X-ray crystallography studies of inhibitors like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines bound to CDK9 have provided detailed insights into their binding modes, confirming the key interactions with the hinge region and surrounding residues.[13]

Influence of Substituents

-

Substituents on the Phenyl Ring: Modifications on the 2-phenyl ring can significantly impact potency and selectivity. For instance, in a series of BTK inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core displayed stronger activity than the positive control, ibrutinib, against certain cell lines.[5]

-